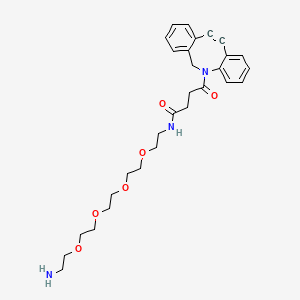

DBCO-PEG4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DBCO-PEG4-amine, also known as dibenzylcyclooctyne-polyethylene glycol-amine, is a compound widely used in the field of bioconjugation and click chemistry. It is a carboxyl-reactive building block with enhanced solubility in aqueous media, making it suitable for derivatizing carboxyl groups. The compound is particularly valuable in copper-free click chemistry applications, where it reacts with azide-functionalized molecules to form stable triazole linkages .

Mechanism of Action

Target of Action

DBCO-PEG4-Amine is a carboxyl-reactive building block . It is primarily used to derivatize carboxyl groups in the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) through a stable amide bond . The primary targets of this compound are therefore molecules containing carboxyl groups .

Mode of Action

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, is highly selective and efficient, allowing for the formation of a stable triazole linkage .

Biochemical Pathways

This compound is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs are molecules that can degrade specific proteins within cells, while ADCs are antibodies linked to biologically active drugs. By using this compound, these molecules can be synthesized with high efficiency and specificity .

Pharmacokinetics

The peg spacer in this compound is known to enhance the water solubility of the compound , which could potentially improve its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the synthesis of complex molecules like PROTACs and ADCs, which can have various effects at the molecular and cellular level depending on their specific design .

Action Environment

This compound has enhanced solubility in aqueous media , which means it can stably exist in biological environments. but also reduces non-specific binding. This makes this compound a versatile tool in various biochemical and biomedical applications.

Biochemical Analysis

Biochemical Properties

DBCO-PEG4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound can be used in the synthesis of a homobifunctional azide-to-azide cross-linker, FPM-PEG4-DBCO . The nature of these interactions is facilitated by the DBCO group in this compound, which can undergo SPAAC with molecules containing Azide groups .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. For instance, it has been used to functionalize solid surfaces with bio-active proteins using site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry . This process has been optimized to yield low particle aggregation and high levels of protein activity post-conjugation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It contains a DBCO group that can undergo SPAAC with molecules containing Azide groups . This reaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, one hundred nanometer NHS AuNPs with amine-PEG4-DBCO resulted in high levels of aggregation as indicated by an increase in average diameter of almost threefold .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG4-amine typically involves the conjugation of dibenzylcyclooctyne (DBCO) with polyethylene glycol (PEG) and an amine group. The process begins with the preparation of DBCO, which is then reacted with PEG4 and an amine group under specific conditions to form the final product. The reaction is usually carried out in the presence of activators such as EDC or DCC, or activated esters like NHS esters, to form a stable amide bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities and ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: DBCO-PEG4-amine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free click chemistry process where the DBCO group reacts with azide-functionalized molecules to form stable triazole linkages . The compound can also participate in other reactions such as amidation, where the amine group reacts with carboxyl groups to form amide bonds .

Common Reagents and Conditions: The common reagents used in reactions involving this compound include azide-functionalized molecules, EDC, DCC, and NHS esters. The reactions are typically carried out under mild conditions, often at room temperature, to prevent any degradation of the compound or the reactants .

Major Products Formed: The major products formed from reactions involving this compound are triazole linkages when reacted with azides, and amide bonds when reacted with carboxyl groups. These products are stable and suitable for various bioconjugation applications .

Scientific Research Applications

DBCO-PEG4-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for copper-free click chemistry, enabling the efficient conjugation of molecules without the need for a copper catalyst . In biology, it is used for the immobilization of proteins and enzymes on solid supports, enhancing their stability and activity . In medicine, this compound is used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are valuable for targeted drug delivery and protein degradation . In industry, the compound is used in the fabrication of biosensors, biochips, and other microdevices .

Comparison with Similar Compounds

DBCO-PEG4-amine is unique in its ability to undergo copper-free click chemistry reactions, making it distinct from other compounds that require a copper catalyst. Similar compounds include DBCO-PEG4-maleimide, DBCO-PEG4-acid, and DBCO-PEG4-tetramethylrhodamine. These compounds share similar functional groups but differ in their specific applications and reactivity. For example, DBCO-PEG4-maleimide is used for conjugation with thiol groups, while DBCO-PEG4-acid is used for conjugation with amine groups .

This compound stands out due to its enhanced solubility in aqueous media and its ability to form stable triazole linkages without the need for a copper catalyst, making it highly valuable for various bioconjugation and click chemistry applications .

Biological Activity

DBCO-PEG4-amine is a versatile chemical compound widely used in bioconjugation and chemical biology. Its unique structure, comprising a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an amine group, allows for efficient conjugation with azide-containing molecules. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

Structure and Properties

Chemical Composition:

- DBCO Group: A highly reactive moiety that facilitates selective conjugation.

- PEG4 Spacer: Enhances solubility and stability while reducing steric hindrance.

- Amine Group: Serves as a site for further modifications, making it suitable for diverse applications.

Key Benefits:

- Efficient Conjugation: The DBCO group reacts strongly with azides, ensuring high specificity and yield.

- No Copper Catalyst Required: Simplifies the reaction process and mitigates toxicity risks associated with copper catalysts.

- Biocompatibility: PEG4 is biocompatible, minimizing immunogenicity concerns in biological applications.

Applications in Biological Research

This compound has found extensive use in various fields of biological research:

- Bioconjugation:

- Antibody-Drug Conjugates (ADCs):

- PROTAC Synthesis:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Protein Conjugation Efficiency

A study by Saini et al. demonstrated that this compound could achieve near quantitative conversion when reacting with azide-functionalized proteins. The reaction showed selective coupling without the need for additional catalysts, underscoring the compound's efficiency in bioconjugation processes .

Study 2: Efficacy of ADCs

Research on ADCs utilizing DBCO linkers revealed significant improvements in therapeutic efficacy. For instance, ADCs constructed with DBCO exhibited enhanced targeting and reduced off-target effects compared to traditional linkers. This was particularly evident in studies involving cancer therapeutics where targeted delivery was crucial .

Study 3: PROTAC Development

In the context of PROTACs, this compound has been shown to facilitate the effective degradation of target proteins. The incorporation of this linker into PROTAC designs has led to increased specificity and potency in cellular assays, highlighting its potential in drug discovery .

Comparative Analysis of Biological Activity

| Property/Activity | This compound | Traditional Linkers |

|---|---|---|

| Conjugation Efficiency | High (near quantitative) | Moderate |

| Need for Catalysts | No | Often requires copper or other catalysts |

| Biocompatibility | High | Variable |

| Application Versatility | Broad (ADCs, PROTACs, imaging) | Limited |

Properties

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJQULPXXATMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.